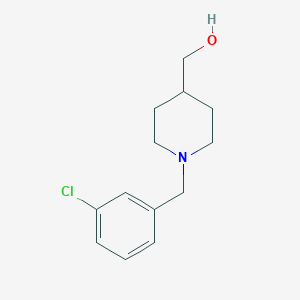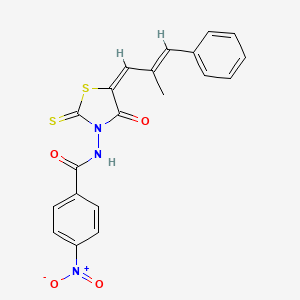
N-((E)-5-((E)-2-Methyl-3-phenylallyliden)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of azlactone with various aldehydes in the presence of catalysts. A study by Sunder and Maleraju (2013) outlines a general synthetic route for thiazolidinone derivatives, emphasizing the versatility of the scaffold and its adaptability to generate compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Although the specific synthesis of N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is not detailed, the methodologies applied in these studies provide a foundational understanding of the chemical strategies employed in constructing such molecules.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is critical in determining their interaction with biological targets. X-ray powder diffraction and density functional theory (DFT) studies, such as those conducted by Rahmani et al. (2017), offer insights into the crystalline structure and electronic properties of similar compounds, elucidating the role of intramolecular and intermolecular forces in stabilizing their conformation (Rahmani et al., 2017). These analyses are pivotal in predicting the reactivity and potential biological activity of the compounds.
Chemical Reactions and Properties
The reactivity of thiazolidinone derivatives hinges on the nucleophilic sites present within the molecule, facilitating various chemical transformations. The presence of a nitrobenzamide moiety further diversifies the chemical behavior, enabling electrophilic substitution reactions, as well as interactions with reducing agents. Studies on related compounds showcase the breadth of chemical reactions thiazolidinones can undergo, from cycloaddition reactions to electrophilic substitutions, highlighting their synthetic versatility and potential for generating a wide array of biologically active molecules.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their formulation and application in a biological context. Ol’khovich et al. (2017) provided detailed physicochemical analyses of similar bioactive compounds, measuring their saturated vapor pressures, solubility in various solvents, and distribution coefficients, which are fundamental in predicting their behavior in vivo (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various functional groups, define the biological interactions and stability of the compound. The incorporation of a nitro group and a thiazolidinone core impacts the electron density across the molecule, influencing its reactivity patterns. Such properties are crucial in the design of compounds with targeted biological activities, ensuring their stability under physiological conditions and their reactivity towards intended biological targets.
References:
- (Sunder & Maleraju, 2013)
- (Rahmani et al., 2017)
- (Ol’khovich et al., 2017)
Wissenschaftliche Forschungsanwendungen
- Weitere Studien sind erforderlich, um seine Wirksamkeit gegen verschiedene Krebsarten zu untersuchen und seine Verabreichung für klinische Anwendungen zu optimieren .
- Das Verständnis seines Wirkmechanismus und möglicher Synergien mit bestehenden Antibiotika könnte zu neuartigen Therapieansätzen führen .
- Präklinische Studien haben vielversprechende Ergebnisse gezeigt, aber klinische Studien sind notwendig, um seine Wirksamkeit zu validieren .
- Die laufende Forschung zielt darauf ab, seine Mechanismen aufzuklären und seine therapeutische Relevanz zu bewerten .
- Sein Potenzial gegen bestimmte Viren (z. B. Herpesviren, Influenza) rechtfertigt weitere Untersuchungen .
Antitumoraktivitäten
Antibakterielle Aktivität
Entzündungshemmende Wirkungen
Neuroprotektive Eigenschaften
Antivirene Anwendungen
Arzneimittel-Abgabesysteme
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZFENKKAZOAP-QKIOLIMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)
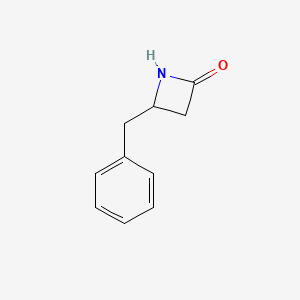
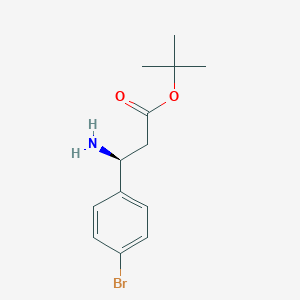
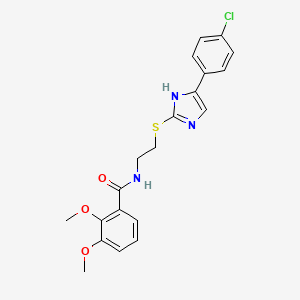

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)

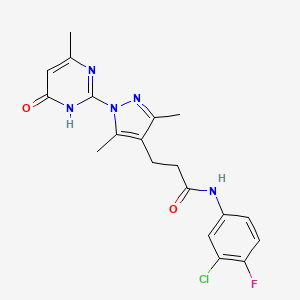

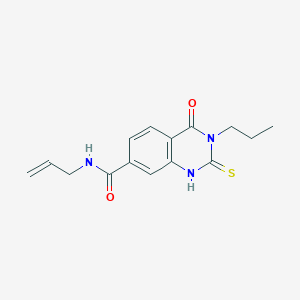
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
